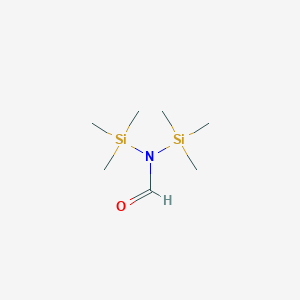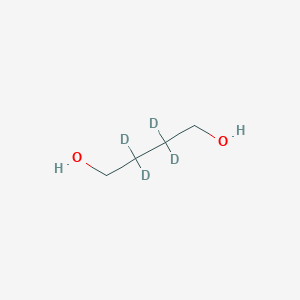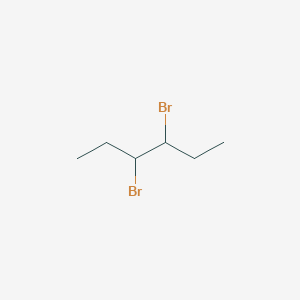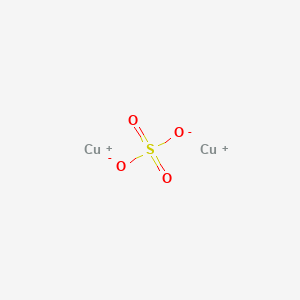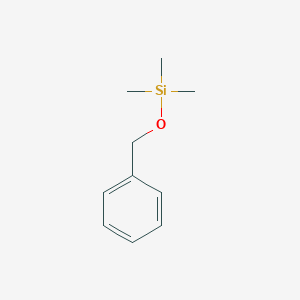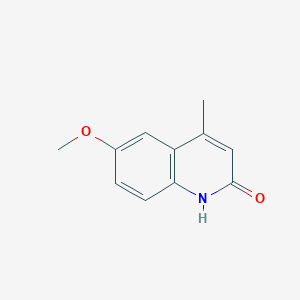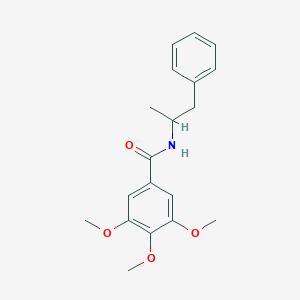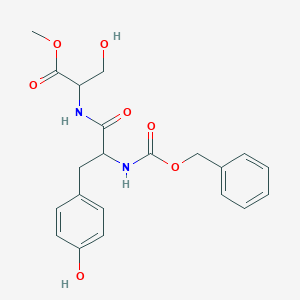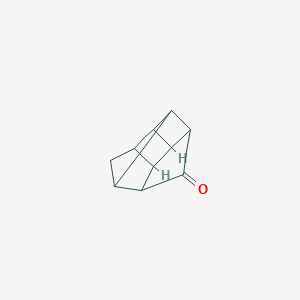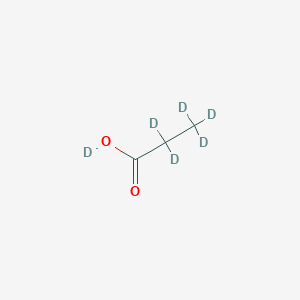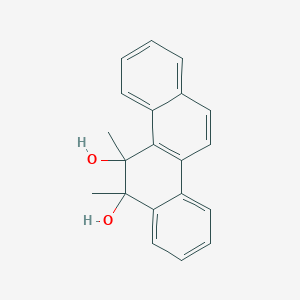
5,6-Dimethylchrysene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylchrysene-5,6-diol, also known as DMCD, is a polycyclic aromatic hydrocarbon (PAH) that has been of increasing interest in scientific research due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 266.33 g/mol.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylchrysene-5,6-diol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 5,6-Dimethylchrysene-5,6-diol has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethylchrysene-5,6-diol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of caspase enzymes. 5,6-Dimethylchrysene-5,6-diol has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,6-Dimethylchrysene-5,6-diol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. 5,6-Dimethylchrysene-5,6-diol is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5,6-Dimethylchrysene-5,6-diol is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethylchrysene-5,6-diol, including the development of more efficient synthesis methods, the investigation of its anti-cancer properties in vivo, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethylchrysene-5,6-diol and its potential toxicity.
Métodos De Síntesis
5,6-Dimethylchrysene-5,6-diol can be synthesized through several methods, including the oxidation of 5,6-dimethylchrysene using potassium permanganate or sodium dichromate, and the reduction of 5,6-dimethylchrysene-5,6-dione using sodium borohydride or lithium aluminum hydride. The yield of 5,6-Dimethylchrysene-5,6-diol can vary depending on the method used, with the highest yield reported using the oxidation method with potassium permanganate.
Aplicaciones Científicas De Investigación
5,6-Dimethylchrysene-5,6-diol has been studied for its potential applications in various fields, including as a fluorescent probe for DNA, a photosensitizer for photodynamic therapy, and a precursor for the synthesis of other compounds. 5,6-Dimethylchrysene-5,6-diol has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
16218-45-4 |
|---|---|
Nombre del producto |
5,6-Dimethylchrysene-5,6-diol |
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5,6-dimethylchrysene-5,6-diol |
InChI |
InChI=1S/C20H18O2/c1-19(21)17-10-6-5-9-15(17)16-12-11-13-7-3-4-8-14(13)18(16)20(19,2)22/h3-12,21-22H,1-2H3 |
Clave InChI |
AGXVXVZQRWXDQZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
Sinónimos |
5,6-Dihydro-5,6-dimethyl-5,6-chrysenediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



